N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine
Description
N-[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a synthetic hybrid compound combining a furochromen core with a glycylglycine dipeptide. The furochromen moiety (C16H14O5, MW 286.28) is functionalized at the 6-position with a propanoyl chain, which is further conjugated to glycylglycine (C4H7N2O3) via an amide bond. This structural design enhances solubility and bioavailability compared to simpler furochromen derivatives, making it a candidate for biomedical applications such as neuroactive or antioxidant agents .
Properties
Molecular Formula |
C20H20N2O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H20N2O7/c1-10-9-28-15-6-16-14(5-13(10)15)11(2)12(20(27)29-16)3-4-17(23)21-7-18(24)22-8-19(25)26/h5-6,9H,3-4,7-8H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) |
InChI Key |
YCGNFEPZAFKLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves multiple steps, starting with the preparation of the furochromen core The furochromen core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Estimated based on structural analysis.
Key Observations:
- Core Structure: All compounds share a fused furochromen or chromenone core but differ in substituents. The target compound’s glycylglycine conjugate distinguishes it from simpler acids (e.g., propanoic or acetic acid derivatives) .
- Molecular Weight: The glycylglycine addition increases the target’s molecular weight (~457 g/mol) compared to propanoic acid (286 g/mol) or natural flavonoids like Neobavaisoflavone (322 g/mol) .
Physicochemical Properties
- Solubility: The glycylglycine group likely increases aqueous solubility compared to propanoic acid () or carbonitrile-containing MFCMP .
- Thermal Stability : ’s glycylglycine derivative (unrelated but structurally similar) has a melting point of 227°C, suggesting the target may exhibit comparable thermal resilience .
Biological Activity
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound that exhibits notable biological activities. Its structure combines a furochromenone core with a glycylglycine moiety, which may contribute to its interaction with various biological targets. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C24H23N2O5
- Molecular Weight : 405.4 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a unique combination of functional groups that enhance its binding affinity to biological targets. The presence of the furochromenone core is significant for its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit strong antimicrobial effects. For instance, derivatives of furochromenones have shown efficacy against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 and A549 have demonstrated varying levels of toxicity. Some derivatives showed no significant cytotoxic effects, while others increased cell viability at specific concentrations.
Table 2: Cytotoxicity Results in L929 Cells
| Dose (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. These interactions can modulate enzymatic activities and influence cellular pathways related to growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of furochromenone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited significant bactericidal activity, suggesting potential for development as new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on cancer cell lines, several derivatives were tested for their ability to inhibit cell growth. The results indicated that some compounds led to increased apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine, and how do they influence its reactivity?
- Answer : The compound combines a furochromenone core (with 3,5-dimethyl and 7-oxo substituents) linked via a propanoyl spacer to a glycylglycine dipeptide. The furochromenone moiety is electron-deficient, enabling π-π stacking interactions with aromatic biological targets, while the glycylglycine chain enhances solubility and potential hydrogen-bonding interactions. Reactivity is dominated by the α,β-unsaturated ketone in the furochromenone (susceptible to nucleophilic attack) and the amide bonds in the glycylglycine (prone to hydrolysis under acidic/basic conditions). Stability studies should include pH-dependent degradation profiling using HPLC-MS .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : A multi-step approach is typical:
Furochromenone synthesis : Condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions.
Propanoyl linkage : Coupling the furochromenone-6-carboxylic acid with propanoyl chloride using Schlenk techniques to avoid moisture.
Glycylglycine conjugation : Employ carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation between the propanoyl intermediate and glycylglycine.
- Key considerations : Protect the α,β-unsaturated ketone during coupling steps to prevent Michael addition side reactions. Monitor reaction progress via TLC (silica gel, UV-active spots) and confirm purity with reverse-phase HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Structural confirmation : High-resolution NMR (¹H/¹³C, DEPT-135) to resolve the furochromenone aromatic protons and glycylglycine amide protons.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification.
- Stability profiling : Accelerated stability studies under varying pH (2–9) and temperature (25–60°C) with LC-MS quantification of degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Answer : Discrepancies often arise from assay-specific variables:
-
Dose-response calibration : Use standardized IC50/EC50 protocols with positive controls (e.g., doxorubicin for anticancer assays, ampicillin for antimicrobial tests).
-
Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity for proposed targets like topoisomerase II or bacterial cell wall proteins.
-
Structural analogs : Compare activity of derivatives (Table 1) to identify substituent-dependent trends .
Table 1 : Structural Analogs and Biological Activities
Q. What experimental design principles optimize the compound’s synthesis yield and purity?
- Answer : Apply factorial design (e.g., Box-Behnken) to optimize:
- Variables : Reaction temperature, solvent polarity (e.g., DMF vs. THF), catalyst concentration.
- Responses : Yield (%) and HPLC purity (%).
- Statistical analysis : Use ANOVA to identify significant factors. For example, glycylglycine coupling efficiency improves at 0°C in anhydrous DMF with 1.2 eq EDC .
Q. How does the compound interact with serum proteins, and what implications does this have for in vivo studies?
- Answer : Conduct plasma protein binding assays (e.g., equilibrium dialysis) to measure unbound fraction. Computational docking (AutoDock Vina) predicts binding to human serum albumin (HSA) via hydrophobic pockets in subdomain IIA. Validate with fluorescence quenching experiments (HSA tryptophan emission at 340 nm). High binding (>90%) may reduce bioavailability, necessitating prodrug strategies .
Q. What computational methods predict the compound’s metabolic pathways and reactive intermediates?
- Answer :
- Phase I metabolism : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., furochromenone methyl groups).
- Reactive intermediates : DFT calculations (Gaussian 16) assess stability of epoxide or quinone methide intermediates formed during oxidation.
- Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
Q. How can structural modifications enhance the compound’s stability under physiological conditions?
- Answer :
- Proposed modifications :
- Replace the glycylglycine chain with D-amino acids to resist protease degradation.
- Introduce electron-withdrawing groups (e.g., -CF3) on the furochromenone to reduce nucleophilic attack.
- Testing : Perform accelerated stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4). Monitor degradation via UPLC-PDA and correlate with computational LogP calculations .
Methodological Notes
- Contradiction resolution : Always cross-validate biological data with orthogonal assays (e.g., cell viability via MTT and apoptosis via Annexin V staining).
- Synthetic reproducibility : Document inert atmosphere (N2/Ar) conditions rigorously, as the furochromenone core is sensitive to oxidation .
- Ethical compliance : For in vitro studies, adhere to institutional biosafety guidelines (e.g., BSL-2 for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
